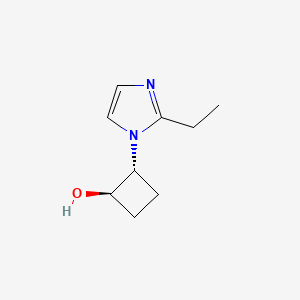

trans-2-(2-ethyl-1H-imidazol-1-yl)cyclobutan-1-ol

Description

Properties

IUPAC Name |

(1R,2R)-2-(2-ethylimidazol-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-9-10-5-6-11(9)7-3-4-8(7)12/h5-8,12H,2-4H2,1H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMQHEOBHHFLPB-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1C2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC=CN1[C@@H]2CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

trans-2-(2-ethyl-1H-imidazol-1-yl)cyclobutan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. The focus of this article is to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2165817-14-9 |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

The compound has a unique structure that combines a cyclobutane ring with an ethyl-substituted imidazole moiety, potentially influencing its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, a compound structurally similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. Specifically, it was noted that compounds with imidazole functionalities could surpass the efficacy of traditional chemotherapeutics like cisplatin in certain cancer types, such as colorectal (DLD-1) and breast (MCF-7) cancers, with IC₅₀ values reported at 57.4 μM and 79.9 μM respectively .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives are well-documented. For example, compounds containing imidazole rings have shown promising activity against both Gram-positive and Gram-negative bacteria. The evaluation of related compounds has indicated that certain derivatives can inhibit the growth of resistant bacterial strains, making them candidates for further development in antimicrobial therapies .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various imidazole-containing compounds, including those similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and p53 gene interaction .

Case Study 2: Antimicrobial Properties

Another investigation focused on the synthesis of nitroimidazole derivatives, which share structural characteristics with this compound. These derivatives exhibited significant inhibitory effects against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting a broad spectrum of antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues

Imidazole-Alcohol Derivatives

3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (11a) , 4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol (11b) , and 5-(1-Trityl-1H-imidazol-4-yl)pentan-1-ol (11c) ():

- These compounds share an imidazole core linked to a linear alcohol chain but differ in chain length (C3–C5) and the presence of a trityl (triphenylmethyl) protecting group.

- The trityl group enhances steric bulk and lipophilicity, reducing solubility compared to the ethyl-substituted imidazole in the target compound.

- Molecular weights: 369, 383, and 397 g/mol for 11a–11c, respectively .

- trans-2-(4-imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol (): Structural isomer with a dihydropyridine ring replacing the imidazole. Molecular weight: 164.2 g/mol (C9H12N2O). The dihydropyridine moiety may confer redox activity or metal-binding properties absent in the imidazole analog .

Cyclic vs. Linear Backbones

Physicochemical Properties

Preparation Methods

General Synthetic Strategy

The synthesis of trans-2-(2-ethyl-1H-imidazol-1-yl)cyclobutan-1-ol typically involves two key steps:

- Formation of the cyclobutane ring bearing a suitable leaving group or functional handle (often via bromocyclobutane intermediates).

- Nucleophilic substitution or Michael-type addition of the imidazole derivative onto the cyclobutane ring, followed by functional group transformations to install the hydroxyl group.

The stereochemical outcome (trans) is controlled by reaction conditions and choice of reagents.

Key Preparation Methods

Michael Addition of Imidazole to Bromocyclobutane Derivatives

A robust method involves the nucleophilic substitution of bromocyclobutane derivatives with imidazole nucleophiles under basic conditions, leading to N-heterocycle-substituted cyclobutanes.

- Starting Materials: Commercially available 1-bromocyclobutane-1-carboxylate or 1-bromocyclobutane-1-carboxylic acid.

- Nucleophile: 2-ethylimidazole or related imidazole derivatives.

- Base: Strong organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

- Solvent: Acetonitrile (MeCN) is preferred for optimal yields.

- Temperature: Typically 80 °C for efficient conversion.

Optimization Data for Nucleophilic Substitution

| Entry | Equiv. Imidazole | Equiv. Bromocyclobutane | Equiv. DBU | Solvent | Temp (°C) | Yield (%) (NMR) |

|---|---|---|---|---|---|---|

| 1 | 1.2 | 1.0 | 3.0 | DMF | 120 | 49 |

| 2 | 1.2 | 1.0 | 3.0 | DMF | 80 | 51 |

| 3 | 1.2 | 1.0 | 3.0 | MeCN | 80 | 47 |

| 5 | 1.0 | 2.0 | 3.0 | MeCN | 80 | 63 |

| 6 | 1.0 | 3.0 | 3.0 | MeCN | 80 | 80 |

| 10 | 1.0 | 3.0 | 6.0 | MeCN | 80 | 78 |

Table 1: Optimization of aza-Michael addition of imidazole to bromocyclobutane (adapted from).

This data shows that increasing the equivalents of bromocyclobutane and base improves the yield, with MeCN as solvent at 80 °C providing the best results (~80% yield).

Esterification and Amidation of Bromocyclobutane Carboxylic Acid

To introduce additional functional groups or improve reactivity, bromocyclobutane-1-carboxylic acid can be esterified or amidated prior to nucleophilic substitution.

- Reagents: Alcohols or amines (1.2 equiv.), EDC·HCl (1.2 equiv.), DMAP (0.1 equiv.).

- Solvent: Dichloromethane (DCM).

- Conditions: Stirring at room temperature for 18 hours.

- Work-up: Washing with water, drying over MgSO4, and purification by flash chromatography.

This approach allows preparation of bromocyclobutane esters or amides that serve as intermediates for further substitution with imidazole derivatives.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing trans-2-(2-ethyl-1H-imidazol-1-yl)cyclobutan-1-ol?

Answer:

The synthesis typically involves two key steps: (1) constructing the cyclobutane ring and (2) introducing the imidazole moiety. For the cyclobutane ring, [2+2] photocycloaddition of ethylene derivatives or strain-driven ring-opening of epoxides is effective. The imidazole group can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., TiCl₄-mediated reactions) are recommended. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and structural confirmation using ¹H/¹³C NMR and LCMS (e.g., m/z peaks for molecular ions) are critical .

Basic: How is the stereochemistry of the trans-configuration confirmed experimentally?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for definitive stereochemical assignment. For example, in structurally similar compounds like 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol, SCXRD resolved bond angles and spatial arrangements of substituents. Alternatively, nuclear Overhauser effect spectroscopy (NOESY) can identify proximity of protons across the cyclobutane ring, distinguishing trans from cis isomers .

Advanced: How do structural modifications (e.g., ethyl group substitution on imidazole) influence biological activity?

Answer:

Substituents on the imidazole ring (e.g., ethyl groups) alter electron density and steric effects, impacting binding to biological targets. For example, in analogs like 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, the ethyl group enhances lipophilicity, improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) can model interactions with cytochrome P450 enzymes or antifungal targets. Validate predictions with in vitro assays (e.g., MIC tests against Candida spp.) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or impurities. To address this:

Reproduce experiments using standardized protocols (e.g., CLSI guidelines for antifungal testing).

Characterize compound purity via HPLC (>98% purity) and LCMS to rule out byproducts.

Meta-analysis of literature data, comparing structural analogs (e.g., Miconazole intermediates) to identify trends in substituent-activity relationships .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for cyclobutane protons (δ 2.5–3.5 ppm) and imidazole protons (δ 7.0–7.5 ppm).

- LCMS : Confirm molecular weight (e.g., m/z = 195.2 [M+H]⁺).

- FT-IR : Identify hydroxyl (ν ~3400 cm⁻¹) and C-N stretches (ν ~1600 cm⁻¹).

- XRD : Resolve crystal packing and stereochemistry .

Advanced: What computational approaches predict the compound’s metabolic stability?

Answer:

- DFT calculations (Gaussian 09): Optimize geometry and calculate frontier molecular orbitals to assess reactivity.

- ADMET prediction tools (e.g., SwissADME): Estimate metabolic pathways (e.g., CYP3A4 oxidation).

- Molecular dynamics simulations (GROMACS): Model interactions with liver microsomes to predict half-life .

Basic: What are the documented applications of structurally related imidazole-cyclobutane derivatives?

Answer:

Similar compounds serve as intermediates in antifungal agents (e.g., Ketoconazole) and agrochemicals. The cyclobutane ring enhances rigidity, improving target binding, while the imidazole moiety participates in hydrogen bonding. Recent studies highlight antiviral potential (e.g., inhibition of SARS-CoV-2 proteases) .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Answer:

- Catalyst screening : Test Pd(PPh₃)₄ or CuI for coupling reactions.

- Solvent optimization : Use DMF or THF for polar intermediates.

- Temperature control : Maintain 40–60°C to minimize side reactions (e.g., ring-opening).

- Workup protocols : Acid-base extraction (pH 5–6) to isolate the product .

Advanced: What strategies mitigate the compound’s potential toxicity in preclinical studies?

Answer:

- Structure-toxicity relationships : Replace the ethyl group with less lipophilic substituents (e.g., -OH) to reduce off-target effects.

- In silico toxicity prediction (e.g., ProTox-II): Flag reactive metabolites.

- In vivo assays : Monitor liver enzyme levels (ALT/AST) in rodent models .

Basic: What are the storage and handling protocols for this compound?

Answer:

Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation. Handle in a fume hood with PPE (gloves, lab coat) due to potential irritancy. For stability testing, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.